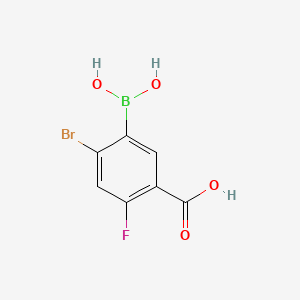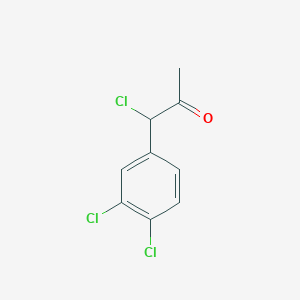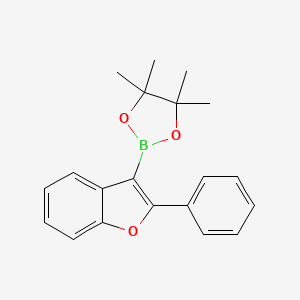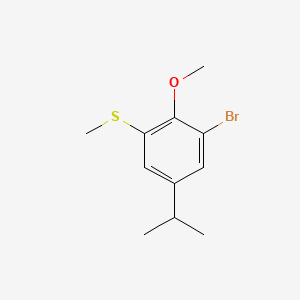
Benzylpyridin-3-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylpyridin-3-ylamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with an amine group The dihydrochloride form indicates that the compound is in its salt form, with two hydrochloride molecules associated with it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylpyridin-3-ylamine dihydrochloride typically involves the reaction of benzylamine with pyridine derivatives. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzylpyridin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of Benzylpyridin-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylpyridin-3-ylamine derivatives.
Aplicaciones Científicas De Investigación
Benzylpyridin-3-ylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzylpyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting or activating their activity, which can lead to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery and development.
Comparación Con Compuestos Similares
Benzylpyridin-3-ylamine dihydrochloride can be compared with other similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: These compounds have a benzyl group attached to an amine, similar to Benzylpyridin-3-ylamine, but lack the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities compared to Benzylpyridin-3-ylamine.
The uniqueness of this compound lies in its specific combination of the benzyl group, pyridine ring, and amine group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H14Cl2N2 |
|---|---|
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
N-benzylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12;;/h1-8,10,14H,9H2;2*1H |
Clave InChI |
SZZRNRHOFYABKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



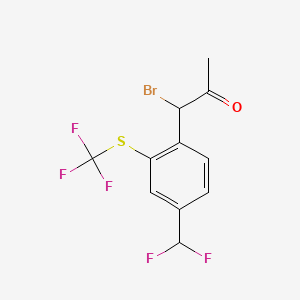
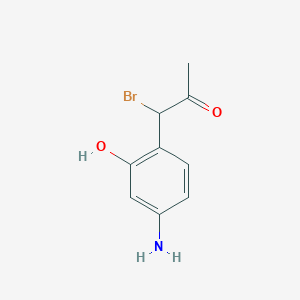
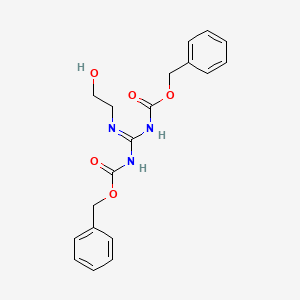
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)


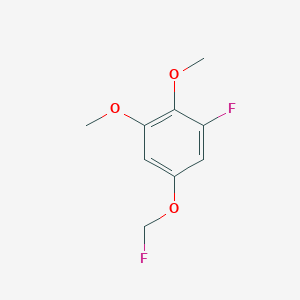
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
